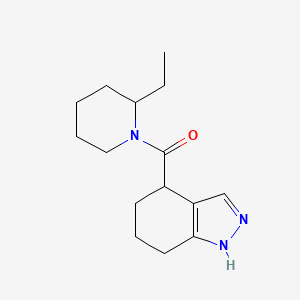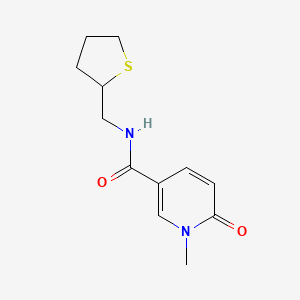
(2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone, also known as ETIM, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that has been studied for its ability to modulate the activity of certain receptors in the brain.
科学的研究の応用
(2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. Studies have suggested that (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone may have potential as a treatment for conditions such as schizophrenia, depression, and anxiety disorders.
作用機序
The mechanism of action of (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone has been shown to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. It has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
(2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in certain brain regions, which may contribute to its therapeutic effects in conditions such as schizophrenia. It has also been shown to have anxiolytic effects in animal models, suggesting potential applications in anxiety disorders.
実験室実験の利点と制限
One advantage of (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone is its high selectivity for certain receptors in the brain, which may reduce the risk of unwanted side effects. However, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, more research is needed to determine the optimal dosage and administration route for (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone.
将来の方向性
Future research on (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone may focus on further elucidating its mechanism of action and potential therapeutic applications. Studies may also investigate the safety and efficacy of (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone in clinical trials, as well as its potential for use in combination with other medications. Additionally, research may explore the use of (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone in other neurological and psychiatric disorders beyond those currently under investigation.
合成法
The synthesis of (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone involves a multi-step process that includes the reaction of 2-ethylpiperidine with 4,5,6,7-tetrahydroindazole-4-carboxylic acid followed by the addition of a methanone group. The final product is then purified through column chromatography. This method has been optimized to produce (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone in high yields and purity.
特性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-11-6-3-4-9-18(11)15(19)12-7-5-8-14-13(12)10-16-17-14/h10-12H,2-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOLABXLZVMVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2CCCC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7583005.png)
![7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583012.png)
![(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583019.png)
![2-(5-fluoropyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583029.png)
![2-(3-methylpiperidin-1-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583038.png)
![(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7583041.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7583054.png)
![3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7583062.png)
![5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)




![7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583132.png)